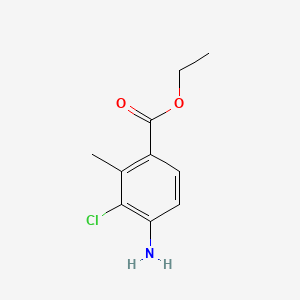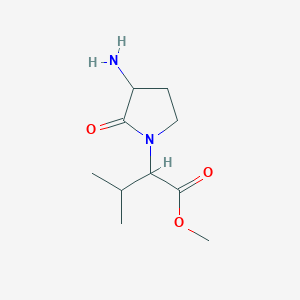![molecular formula C8H7NOS B15308488 [(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
[(Isocyanatomethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Isocyanatomethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring through a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Isocyanatomethyl)sulfanyl]benzene typically involves the reaction of benzyl chloride with potassium thiocyanate to form benzyl thiocyanate, which is then treated with phosgene to yield the desired product. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Benzyl chloride, potassium thiocyanate, and phosgene.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Isocyanatomethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ureas or carbamates.
Applications De Recherche Scientifique
[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins, especially in the manufacture of polyurethane foams and coatings.
Mécanisme D'action
The mechanism of action of [(Isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the sulfanyl linkage.
Benzyl isocyanate: Similar structure but with a methylene group instead of a sulfanyl linkage.
Methyl isocyanate: Smaller molecule with a single carbon chain.
Uniqueness
[(Isocyanatomethyl)sulfanyl]benzene is unique due to the presence of both an isocyanate group and a sulfanyl linkage
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications is likely to yield new insights and innovations.
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
isocyanatomethylsulfanylbenzene |
InChI |
InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Clé InChI |
FZBACRCGFBPVRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


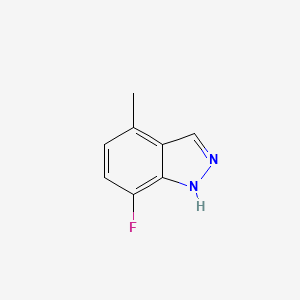
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
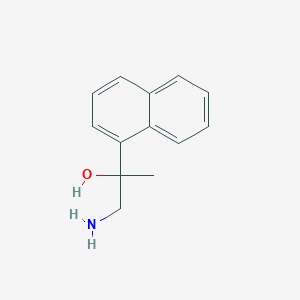
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
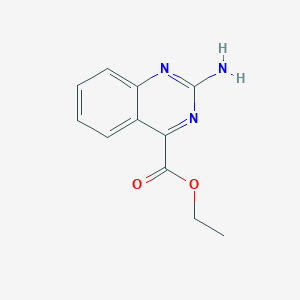
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
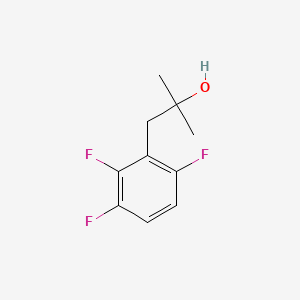

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
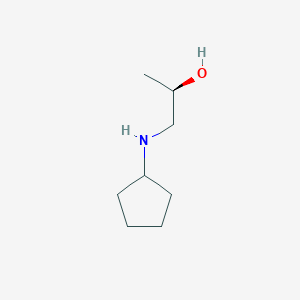
![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)
